What are the physical and chemical properties of Methyl 2,2-dichloro-2-methoxyacetate?
What are the physical and chemical properties of Methyl 2,2-dichloro-2-methoxyacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2,2-dichloro-2-methoxyacetate. It includes detailed information on its synthesis, reactivity, and key applications in organic chemistry, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Identity and Physical Properties
Methyl 2,2-dichloro-2-methoxyacetate is a halogenated ester with the chemical formula C₄H₆Cl₂O₃.[1][2][3] It is a key reagent in specialized organic synthesis, valued for its unique reactivity.
Table 1: Physical and Chemical Properties of Methyl 2,2-dichloro-2-methoxyacetate
| Property | Value | Reference |
| Molecular Weight | 172.99 g/mol | [1][2][3] |
| CAS Number | 17640-25-4 | [1][2][3] |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 179-181 °C (lit.) | [2][3] |
| Density | 1.36 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.45 (lit.) | [2][3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 2,2-dichloro-2-methoxyacetate is not widely available in public databases. However, based on the analysis of similar compounds and general principles of spectroscopy, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two magnetically non-equivalent methoxy groups. The methoxy group attached to the dichlorinated carbon would likely appear at a different chemical shift than the ester methoxy group.
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¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two methoxy carbons, the ester carbonyl carbon, and the dichlorinated quaternary carbon. The chemical shift of the dichlorinated carbon would be significantly downfield due to the electronegativity of the chlorine and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit strong characteristic absorption bands for the following functional groups:
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C=O (ester carbonyl): A strong absorption band is expected in the region of 1750-1735 cm⁻¹.
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C-O (ester and ether): Strong absorption bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.
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C-Cl: Absorptions due to the carbon-chlorine bonds are expected in the region of 800-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the methoxycarbonyl group (-COOCH₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).
Synthesis
While a specific, detailed, and publicly available synthesis protocol for Methyl 2,2-dichloro-2-methoxyacetate is not readily found in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles. A likely approach would involve the reaction of methyl trichloroacetate with sodium methoxide.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of Methyl 2,2-dichloro-2-methoxyacetate.
Chemical Reactivity
Hydrolysis
The ester functional group in Methyl 2,2-dichloro-2-methoxyacetate is susceptible to hydrolysis under both acidic and basic conditions to yield 2,2-dichloro-2-methoxyacetic acid and methanol. The rate of hydrolysis is influenced by temperature and the pH of the medium. Generally, ester hydrolysis is faster under basic conditions (saponification) and is a reversible process under acidic conditions.
Hydrolysis Reaction Pathway:
Caption: Hydrolysis of Methyl 2,2-dichloro-2-methoxyacetate.
Reactivity with Nucleophiles
The carbon atom of the ester carbonyl group is electrophilic and can be attacked by various nucleophiles. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the addition to the carbonyl group, potentially followed by the displacement of the methoxy group.
Applications in Organic Synthesis
The primary and most well-documented application of Methyl 2,2-dichloro-2-methoxyacetate is in the stereospecific two-carbon homologation of aldehydes to produce methyl (Z)-α-methoxyacrylates.[4] This reaction is typically carried out using chromium(II) chloride (CrCl₂) under Barbier conditions.[4]
Stereospecific Two-Carbon Homologation of Aldehydes
This reaction provides a mild and stereospecific method for the synthesis of (Z)-α-methoxyacrylates, which are valuable intermediates in the synthesis of various biologically active compounds.[4]
Experimental Protocol: General Procedure for the Two-Carbon Homologation of Aldehydes
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Preparation: Anhydrous chromium(II) chloride (4 equivalents) is suspended in dry tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Mixture: A solution of the desired aldehyde (1 equivalent) and Methyl 2,2-dichloro-2-methoxyacetate (1 equivalent) in dry THF is added to the CrCl₂ suspension at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.
Reaction Workflow:
Caption: Stereospecific homologation of aldehydes.
Safety Information
Methyl 2,2-dichloro-2-methoxyacetate is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]
Hazard Classifications:
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Skin Corrosion/Irritation: Category 1B
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Serious Eye Damage/Eye Irritation: Category 1
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Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Safety Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.
